N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a 3,4,5-trimethoxyphenyl group, an oxadiazole ring, and a tetrahydronaphthalene moiety
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-11-16(12-18(28-2)19(17)29-3)21-24-25-22(30-21)23-20(26)15-9-8-13-6-4-5-7-14(13)10-15/h8-12H,4-7H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLYZKZRMKYGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves the use of 3,4,5-trimethoxybenzoyl chloride in the presence of a base.
Coupling with Tetrahydronaphthalene: The final step involves coupling the oxadiazole intermediate with a tetrahydronaphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the tetrahydronaphthalene moiety.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxyphenyl acrylamides: Used as antinarcotic agents.
3,4,5-Trimethoxyphenyl thiazole pyrimidines: Evaluated for their antiproliferative activity.
Uniqueness
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of the 3,4,5-trimethoxyphenyl group, oxadiazole ring, and tetrahydronaphthalene moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following:
- Molecular Formula : C₁₃H₁₅N₃O₅
- CAS Number : 19938-46-6
- Melting Point : 223–224 °C
The structure features an acetamide group attached to a 1,3,4-oxadiazole ring and a 3,4,5-trimethoxyphenyl group. The unique arrangement of these functional groups contributes to its biological properties.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells .
- DNA Intercalation : It can intercalate into DNA structures, disrupting their integrity and function. This property is particularly relevant in its anticancer activity.
Anticancer Activity
The compound has shown significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : It has been evaluated against multiple human cancer cell lines including gastric cancer and breast cancer cells.
- Mechanism : The inhibition of tubulin polymerization and DNA intercalation are key mechanisms contributing to its cytotoxic effects .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
Research Findings
Several studies have highlighted the biological activity of similar oxadiazole derivatives:
Case Studies
- Anticancer Efficacy : A study assessed the efficacy of related oxadiazole compounds in inhibiting tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to controls.
- Biofilm Inhibition : Another investigation focused on the ability of oxadiazole derivatives to prevent biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, showcasing potential for therapeutic applications in infection control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
